molecular formula C13H9NO3S2 B8312608 5-(6-Methoxy-benzothiazol-2-yl)-thiophene-2-carboxylic acid

5-(6-Methoxy-benzothiazol-2-yl)-thiophene-2-carboxylic acid

Cat. No.: B8312608
M. Wt: 291.3 g/mol
InChI Key: ZXLOTPWHNKUSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Methoxy-benzothiazol-2-yl)-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9NO3S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9NO3S2

Molecular Weight

291.3 g/mol

IUPAC Name

5-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H9NO3S2/c1-17-7-2-3-8-11(6-7)19-12(14-8)9-4-5-10(18-9)13(15)16/h2-6H,1H3,(H,15,16)

InChI Key

ZXLOTPWHNKUSIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-methoxy-benzothiazole (1.22 g, 5.00 mmol), 2-carboxythiophene-5-boronic acid (860 mg, 5.00 mmol), sodium carbonate (2.65 g, 25.00 mmol) and tetrakis(triphenylphosphine)palladium (300 mg, 0.25 mmol) were dissolved in a mixture of 80 mL N,N-dimethylformamide and 80 mL water. The mixture was stirred at 120° C. under argon for 2 h. The reaction mixture was evaporated and the residue was partitioned between 100 mL of water and 100 mL of dichloromethane. A considerable amount of white solid precipitated between the layers and was filtered off and triturated with diethyl ether, affording the title compound (550 mg, 1.89 mmol, 38%) as a white powder.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
38%

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